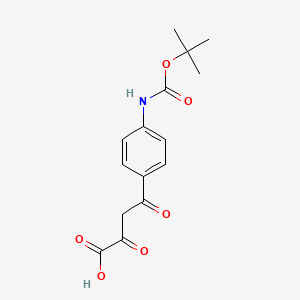

Acide 4-(4-Boc-aminophényl)-2,4-dioxobutyrique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-aminophenyl compounds are generally used in organic chemistry as building blocks in the synthesis of more complex molecules. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in organic synthesis .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base. This forms a carbamate with the tert-butyl group as the protecting group .Chemical Reactions Analysis

Boc-protected amines can undergo a variety of reactions. The Boc group can be removed using an acid such as trifluoroacetic acid, revealing the free amine. The amine can then participate in further reactions .Applications De Recherche Scientifique

- Applications:

- Applications:

- Applications:

- Applications:

Systèmes de détection à base d'acide boronique

Réactions de couplage de Suzuki–Miyaura

Blocs de construction pour les méthodes analytiques

Électrophorèse des molécules glyquées

Outils biochimiques et inhibition enzymatique

Chimie des glucides et glycobiologie

Mécanisme D'action

Target of Action

It is known that this compound is a derivative of biphenyl and boronic acid , which are commonly used in various chemical reactions and biological studies.

Mode of Action

Boronic acids, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .

Biochemical Pathways

As a boronic acid derivative, it may be involved in various biochemical reactions, particularly in the formation of carbon-carbon bonds via suzuki-miyaura coupling .

Pharmacokinetics

The solubility of the compound in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid. For instance, the compound is reported to be stable at room temperature in the continental US . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Boronic acids, such as 4-(4-Boc-aminophenyl)-2,4-dioxobutyric acid, are known to interact with various enzymes, proteins, and other biomolecules . These interactions are often mediated by the formation of reversible covalent bonds with diols, a functional group present in many biomolecules .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with diols, which could potentially influence enzyme activity, protein conformation, and gene expression .

Propriétés

IUPAC Name |

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-15(2,3)22-14(21)16-10-6-4-9(5-7-10)11(17)8-12(18)13(19)20/h4-7H,8H2,1-3H3,(H,16,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVWXTPWJDPCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2372490.png)

![3-(3-Chlorophenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2372494.png)

![N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2372495.png)

![N-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2372496.png)

![5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2372497.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2372509.png)

![2-[[1-[2-(2-Fluorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2372510.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-3-(4-methylsulfonylphenyl)propanamide](/img/structure/B2372511.png)